(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol
Description
®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol is a chiral compound belonging to the class of oxazines This compound features a benzoxazine ring fused with a methanol group, making it an interesting subject for various chemical and biological studies
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
[(3R)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]methanol |
InChI |
InChI=1S/C9H11NO2/c11-5-7-6-12-9-4-2-1-3-8(9)10-7/h1-4,7,10-11H,5-6H2/t7-/m1/s1 |
InChI Key |
HGLQOUQCZZTDIV-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](NC2=CC=CC=C2O1)CO |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)CO |
Origin of Product |
United States |
Preparation Methods
Comparative Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Product Type | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Chiral Aziridine-2-methanols (Pd-catalyzed) | 1-α-methylbenzyl-(2R)-aziridine-2-methanol | p-TsCl, TEA, DMAP, Pd2(dba)3, X-Phos, NaOtBu, TBAF | Enantiomerically pure benzoxazines | 85–98 | High enantiopurity, multi-step |
| Metal Catalyst-Free One-Pot | 2-Aminophenols, (±)-epichlorohydrin | NaOH, water, room temperature | Racemic benzoxazines | 60–90 | Green, mild, simple, racemic product |
| Pd-Mediated Coupling | N-protected 2-aminophenols, diacetoxybutene | Pd catalyst, coupling conditions | Benzoxazines with vinyl group | Moderate | Moderate ee, more complex synthesis |
Chemical Reactions Analysis
Types of Reactions
®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazine ring can be reduced to form a more saturated compound.
Substitution: The hydrogen atoms on the benzene ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzoxazine aldehyde or carboxylic acid derivatives.
Reduction: Formation of dihydrobenzoxazine derivatives.
Substitution: Formation of halogenated or nitrated benzoxazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its chiral nature makes it valuable for studying stereoselective processes in biological systems.
Medicine
In medicine, ®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of ®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes or receptors, modulating their activity. The methanol group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. Pathways involved in its mechanism of action include enzyme inhibition or activation, receptor binding, and signal transduction modulation.
Comparison with Similar Compounds
Similar Compounds
(S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol: The enantiomer of the compound, differing in its stereochemistry.
Benzoxazine derivatives: Compounds with similar benzoxazine rings but different substituents.
Methanol derivatives: Compounds with a methanol group attached to different aromatic or heterocyclic rings.
Uniqueness
®-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol is unique due to its specific chiral configuration and the presence of both a benzoxazine ring and a methanol group. This combination of features allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol is a compound belonging to the class of benzo[b][1,4]oxazines. Its biological activity has garnered interest due to its potential therapeutic applications. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is (R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol, with a molecular formula of C9H11NO2. The structure features a benzo[b][1,4]oxazine core, which is known for various biological activities.
Anticancer Properties
Research has indicated that derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit significant anticancer activity. For instance, a study reported the synthesis of several derivatives that were evaluated for their ability to inhibit cancer cell proliferation. Notably, certain compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines .
The mechanism by which (R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol exerts its effects is believed to involve the modulation of key signaling pathways associated with cell growth and apoptosis. Specifically, it may influence pathways related to the inhibition of dihydrofolate reductase (DHFR), a target implicated in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the oxazine ring or substituents on the aromatic system can significantly alter potency and selectivity. For example:
| Compound Modification | Observed Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and cell permeability |
| Halogen substitutions | Enhanced binding affinity to targets |
These modifications can lead to improved pharmacokinetic profiles and reduced toxicity.
Study 1: In Vitro Evaluation
In a study evaluating the cytotoxic effects of various benzo[b][1,4]oxazine derivatives, (R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol was found to induce morphological changes in cancer cell lines consistent with differentiation. The compound upregulated CD11b expression and decreased cell viability significantly compared to control groups .
Study 2: Pharmacokinetics and Bioavailability
Another research effort focused on assessing the pharmacokinetic profile of (R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol in animal models. The results indicated moderate clearance rates and good oral bioavailability when administered at specific dosages. This suggests potential for further development as an oral therapeutic agent .
Q & A
Q. How does solvent choice impact reaction pathways in benzoxazine synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
